molecular formula C16H19N B14720666 N,N-diethyl-2-phenylaniline CAS No. 6590-79-0

N,N-diethyl-2-phenylaniline

Cat. No.: B14720666
CAS No.: 6590-79-0
M. Wt: 225.33 g/mol
InChI Key: BLROTFZIXNUYOC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-phenylaniline is a chemical compound for research and development purposes. Compounds within the class of diarylamines and aniline derivatives are of significant interest in organic synthesis and materials science . They often serve as key precursors or intermediates in the development of specialty chemicals. This product is intended for use by qualified laboratory and research professionals only. It is supplied with a Certificate of Analysis and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for human consumption. To inquire about specifications, pricing, or to place an order, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6590-79-0

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N,N-diethyl-2-phenylaniline

InChI

InChI=1S/C16H19N/c1-3-17(4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3

InChI Key

BLROTFZIXNUYOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Reactivity and Reaction Mechanisms of N,n Diethyl 2 Phenylaniline

Nucleophilic and Electrophilic Reactivity of the Amine Moiety

The reactivity of the amine moiety in N,N-diethyl-2-phenylaniline is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character. However, the steric hindrance from the two ethyl groups and the adjacent phenyl ring significantly influences its accessibility and reactivity.

Reactions at the Nitrogen Center of this compound

The nitrogen atom in this compound readily participates in reactions with electrophiles. A primary example is its reaction with acids to form ammonium (B1175870) salts. For instance, with hydrochloric acid, it forms this compound hydrochloride. google.com This reaction underscores the basicity of the amine, a characteristic feature of aniline (B41778) derivatives.

N-alkylation of aniline derivatives is a common reaction, and while specific studies on this compound are not abundant, the general principles apply. jocpr.comresearchgate.net The nitrogen center can act as a nucleophile to attack alkyl halides or other alkylating agents. However, the formation of quaternary ammonium salts from a tertiary amine like this compound would introduce significant steric strain.

The nucleophilicity of the nitrogen is also evident in acylation reactions. For example, in the presence of an acylating agent like acetyl chloride, the nitrogen can attack the carbonyl carbon. google.com This reaction is often carried out in the presence of a base to neutralize the liberated acid.

Reaction TypeReagentProduct
Salt FormationHClThis compound hydrochloride
AcylationAcetyl ChlorideN-acetyl-N,N-diethyl-2-phenylanilinium chloride

Intramolecular Interactions and Their Influence on Reactivity

Intramolecular interactions within this compound can modulate the reactivity of the amine group. The spatial arrangement of the phenyl rings and the diethylamino group can lead to non-covalent interactions, such as CH-π interactions, where a C-H bond from an ethyl group interacts with the π-system of one of the phenyl rings. rsc.org Such interactions can influence the conformation of the molecule and, consequently, the accessibility of the nitrogen's lone pair.

Studies on related phenylalanine derivatives have demonstrated the significance of intramolecular forces in determining molecular conformation and reactivity. nih.gov In this compound, the proximity of the bulky phenyl group to the diethylamino substituent can lead to steric repulsion, potentially distorting the geometry around the nitrogen atom and affecting its nucleophilicity. This steric crowding can hinder the approach of bulky electrophiles to the nitrogen center.

Aromatic Electrophilic Substitution on the Phenyl Ring(s)

The two phenyl rings in this compound exhibit different susceptibilities to electrophilic attack due to the differing electronic effects of their substituents.

Regioselectivity of Substitutions on this compound

The regioselectivity of aromatic electrophilic substitution is dictated by the directing effects of the substituents on each ring.

Ring A (substituted with -N(Et)₂): The diethylamino group is a powerful activating group and an ortho, para-director due to the strong +M (mesomeric) effect of the nitrogen atom, which donates electron density to the ring. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the diethylamino group.

Ring B (the 2-phenyl substituent): The phenyl group itself is a substituent on the first aniline ring. When considering electrophilic substitution on this second phenyl ring, it is substituted by an aniline moiety. The anilino group is also an activating, ortho, para-directing group.

Therefore, electrophilic attack will preferentially occur on the aniline ring (Ring A) at the positions ortho and para to the diethylamino group.

Influence of the Diethylamino and 2-Phenyl Substituents on Aromatic Activation

The rate of aromatic electrophilic substitution is highly dependent on the nature of the substituents attached to the aromatic ring.

Diethylamino Group: As a strong electron-donating group, the diethylamino substituent significantly activates the phenyl ring to which it is attached (Ring A), making it much more reactive towards electrophiles than benzene (B151609) itself. This activation stems from the ability of the nitrogen's lone pair to delocalize into the aromatic π-system, stabilizing the arenium ion intermediate formed during the substitution reaction.

The net result is a significant difference in reactivity between the two phenyl rings. The aniline ring bearing the diethylamino group is highly activated, while the second phenyl ring is comparatively less reactive towards electrophilic substitution.

Cyclization and Rearrangement Reactions Involving this compound

The structure of this compound, with its proximate functional groups, provides the potential for intramolecular cyclization reactions under appropriate conditions. While specific examples for this compound are not extensively documented in readily available literature, analogous reactions in similar systems suggest possibilities.

For instance, intramolecular cyclization could potentially be induced through reactions that generate a reactive intermediate on one of the substituents, which can then attack one of the aromatic rings. Dehydrogenative cyclization is a plausible pathway, potentially leading to the formation of carbazole-type structures, which are common in the chemistry of diarylamines.

Furthermore, rearrangement reactions, such as the Hofmann-Martius rearrangement, are known for N-alkylanilines. Under acidic conditions, an alkyl group can migrate from the nitrogen atom to the aromatic ring. While this is more common for primary and secondary amines, the possibility under forcing conditions for a tertiary amine like this compound cannot be entirely ruled out.

Studies on the fragmentation of protonated phenylalanine derivatives, which share some structural similarities, show complex cyclization and rearrangement pathways. nih.gov These studies highlight the potential for intricate intramolecular reactions in molecules containing both amino and phenyl functionalities.

Catalytic Applications and Mechanistic Insights Involving this compound

There is a significant lack of published research detailing the use of this compound as a ligand or catalyst in chemical reactions. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are prominent palladium-catalyzed cross-coupling reactions where various aniline and phosphine (B1218219) derivatives serve as crucial ligands. wikipedia.orglibretexts.orgnih.gov These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules. wikipedia.orgresearchgate.net However, specific studies employing this compound in these or other catalytic systems, including data on reaction yields, catalyst efficiency, or mechanistic pathways, could not be located.

Typically, the effectiveness of a ligand in these catalytic cycles is highly dependent on its electronic and steric properties. researchgate.net While one could speculate on the potential behavior of this compound based on its structure, no experimental data or computational studies appear to have been published to substantiate any such hypotheses. Research in this area tends to focus on N-heterocyclic carbenes (NHCs) and sterically hindered phosphine ligands to achieve high catalytic activity. researchgate.netacs.org

Electrochemical Studies of N,n Diethyl 2 Phenylaniline

Potential Redox Behavior of N,N-Diethyl-2-Phenylaniline

The electrochemical behavior of aniline (B41778) derivatives is typically characterized by the oxidation of the nitrogen atom within the amine group. The presence of substituents on the aromatic ring and the nitrogen atom significantly influences the redox potentials and the stability of the resulting radical species.

Anticipated Cyclic Voltammetry (CV) Studies of Oxidation and Reduction Potentials

For a compound like this compound, cyclic voltammetry would be the primary technique to investigate its redox properties. It is expected that the tertiary amine group would undergo an oxidation process. The potential at which this oxidation occurs would be influenced by the electronic effects of the phenyl and diethyl substituents. Generally, electron-donating groups lower the oxidation potential, making the compound easier to oxidize. The phenyl group at the ortho position could introduce steric hindrance, potentially affecting the planarity of the molecule and, consequently, its electrochemical response. A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any oxidation or reduction peaks.

Understanding the Potential Electroactivity of the Tertiary Amine Group

The tertiary amine group in this compound is the most likely site of electrochemical activity. Oxidation would involve the removal of an electron from the nitrogen atom, forming a radical cation. The stability of this radical cation is a key factor in the reversibility of the redox process. The diethyl groups and the phenyl substituent would play a role in stabilizing or destabilizing this intermediate. In similar N,N-dialkylanilines, the initial one-electron oxidation is often a reversible or quasi-reversible process. mdpi.com

Postulated Electron Transfer Mechanisms

The electron transfer mechanism for the oxidation of this compound would likely proceed through a stepwise process. The initial step would be the formation of a radical cation. Depending on the experimental conditions, this radical cation could undergo further reactions, such as deprotonation or dimerization. The specific pathway would be highly dependent on the solvent, the supporting electrolyte, and the presence of any nucleophiles. mdpi.comresearchgate.net

Probable Influence of Solvent and Supporting Electrolyte on Electrochemical Properties

The choice of solvent and supporting electrolyte is crucial in electrochemical studies as they can significantly affect the redox potentials and the reaction mechanism. Aprotic solvents like acetonitrile (B52724) or dimethylformamide are commonly used for studying the electrochemistry of organic compounds. researchgate.net The polarity and coordinating ability of the solvent can influence the stability of the charged intermediates. The supporting electrolyte provides conductivity to the solution and its ions can interact with the electrochemically generated species, affecting their reactivity.

Hypothetical Derivatization for Modified Electrode Applications

While no specific derivatization methods for this compound for electrode modification have been reported, aniline derivatives are often used to create functionalized electrode surfaces. Electropolymerization is a common technique where the monomeric aniline derivative is oxidized at the electrode surface to form a conductive polymer film. Such modified electrodes can be used for various applications, including chemical sensing and electrocatalysis. The phenyl substituent in this compound could influence the properties of the resulting polymer. Additionally, derivatization agents can be used to tag molecules, enabling their electrochemical detection. nih.gov

Advanced Analytical Methodologies for N,n Diethyl 2 Phenylaniline

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N,N-diethyl-2-phenylaniline, providing powerful separation of the analyte from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, where the analyte's retention is governed by its hydrophobicity.

While specific methods for this compound are not extensively documented in publicly available literature, methods for analogous compounds like N,N-dimethylaniline and other aniline (B41778) derivatives can be adapted. researchgate.netsielc.comsielc.com For instance, a method for N,N-dimethylaniline uses a KROMASIL CN column in reversed-phase mode with a mobile phase of acetonitrile (B52724) and water (75:25, v/v) containing 25.0 mM ammonium (B1175870) acetate, with UV detection at 254 nm. researchgate.net A similar approach could be optimized for this compound. The addition of an organic modifier like triethylamine (B128534) to the mobile phase can help to reduce peak tailing, a common issue in the analysis of amines. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis (Hypothetical)

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 35 °C

This table presents a hypothetical set of starting conditions for method development, based on typical parameters for similar analytes.

GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a boiling point that allows for volatilization without decomposition, can be effectively analyzed by GC. The choice of the stationary phase is critical for achieving good separation.

EPA Method 8131, which details the analysis of aniline and its derivatives, suggests the use of a fused silica (B1680970) capillary column coated with a non-polar phase like SE-54. epa.gov The use of a nitrogen-phosphorus detector (NPD) can enhance selectivity for nitrogen-containing compounds like this compound, minimizing false positives. epa.gov However, issues such as peak tailing and analyte degradation can occur, necessitating regular instrument maintenance. nih.gov

Table 2: Typical GC Conditions for Aniline Derivative Analysis

ParameterValue
Column Fused silica capillary column (e.g., 30 m x 0.25 mm) with a non-polar stationary phase
Injector Temperature 250 °C
Oven Program Start at 70°C, ramp to 250°C
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)

These parameters are based on general methods for aniline derivatives and would require optimization for this compound. epa.gov

The coupling of chromatographic techniques with mass spectrometry (MS) provides unparalleled selectivity and sensitivity, allowing for definitive identification and quantification of this compound, even at trace levels.

GC-MS: In GC-MS analysis, the separated analyte is fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. This is particularly useful for confirming the identity of the compound in complex samples. epa.gov For aniline derivatives, GC-MS is often recommended for absolute analyte identification. epa.govnih.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing compounds in complex matrices like biological fluids or environmental samples. It offers high sensitivity and specificity. d-nb.inforesearchgate.net For aniline derivatives, LC-MS/MS with electrospray ionization (ESI) in positive mode is a common approach. d-nb.inforesearchgate.net While direct injection can sometimes be used, sample preparation steps are often necessary to minimize matrix effects. d-nb.inforesearchgate.net A study on N,N-dimethylaniline-heliamine in rat plasma utilized UHPLC-Q-Orbitrap MS/MS, demonstrating the high resolution and accuracy of this technique for related compounds. mdpi.com

Spectrophotometric Methods for Detection

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of this compound, particularly when coupled with derivatization reactions that produce a colored product.

The analysis often involves the reaction of the aromatic amine with a suitable chromogenic reagent. For instance, N,N-diethyl-p-phenylenediamine (a related compound) is used in spectrophotometric methods where it forms a colored product upon reaction with an oxidizing agent. nih.gov A similar principle could be applied to this compound. The reaction of aromatic amines with catechol, initiated electrochemically, has also been explored for spectrophotometric determination. nih.gov The resulting product can be measured using a UV-Vis spectrophotometer at its maximum absorption wavelength.

Voltammetric Determination Techniques for this compound

Electrochemical methods, such as voltammetry, provide a highly sensitive approach for the determination of electroactive compounds like this compound. These techniques measure the current response of an analyte to a varying potential.

The electrochemical behavior of aniline and its derivatives has been studied using various electrode materials, including platinum and carbon-based electrodes. srce.hr The oxidation of the amine group on the electrode surface generates a current that is proportional to the concentration of the analyte. The development of chemically modified electrodes, for instance, with electropolymerized films, can enhance the selectivity and sensitivity of the determination. nih.gov A study on aniline detection reported a linear detection range of 2-40 µM with a limit of detection of 1.4 µM using a method based on the electrochemically initiated reaction with catechol. nih.gov

Development of Derivatization Reagents for this compound Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization can enhance its detectability in both chromatography and spectrophotometry.

For HPLC analysis , derivatizing agents that introduce a fluorescent tag are particularly useful for increasing sensitivity. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride are known to react with secondary amines to form highly fluorescent derivatives. thermofisher.com Another approach involves pre-column derivatization with reagents like 2-naphthalenesulfonyl chloride (NSCl), which has been successfully used for the analysis of secondary amines. nih.gov

For GC analysis , derivatization is often employed to increase the volatility and thermal stability of the analyte, as well as to improve chromatographic peak shape. jfda-online.comresearchgate.net Common derivatization strategies for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation to replace the active hydrogen on the nitrogen atom. sigmaaldrich.comkoreascience.kr

The development of new derivatization reagents continues to be an active area of research, aiming for faster reaction times, more stable derivatives, and higher detection sensitivities. libretexts.org

Conclusion and Future Research Directions

Summary of Key Academic Insights into N,N-Diethyl-2-Phenylaniline

The core structure of this compound is the 2-aminobiphenyl (B1664054) unit. This class of compounds serves as a crucial intermediate in the synthesis of various high-value chemicals, including fungicides and other agrochemicals. google.com For instance, derivatives like 2-amino-4'-chlorobiphenyl are precursors to the fungicide boscalid. google.com The synthesis of the 2-aminobiphenyl framework can be achieved through several methods, including the reaction of aniline (B41778) derivatives with phenylhydrazine (B124118) derivatives in the presence of a phthalocyanine (B1677752) metal complex catalyst. google.com Another approach involves a multi-step synthesis starting from a substituted 9-fluorenone, which undergoes rearrangement, amidation, and subsequent Hofmann degradation to yield the 2-aminobiphenyl compound. google.com

While specific studies on this compound are limited, information can be gleaned from its parent compound, N,N-diethylaniline. This compound is a well-known precursor in the dye industry and is utilized as an acid-absorbing base in organic synthesis. wikipedia.org Its hydrochloride salt is noted for being non-hygroscopic, a potentially useful property. wikipedia.org

Unexplored Reactivity and Synthetic Challenges of this compound

The reactivity of this compound remains largely uncharted territory. The presence of the bulky phenyl group at the ortho position, coupled with the two ethyl groups on the nitrogen atom, creates significant steric hindrance around the amino group. This steric congestion likely modulates the nucleophilicity and basicity of the nitrogen atom compared to less substituted anilines.

One area of unexplored reactivity is its behavior in metal-catalyzed cross-coupling reactions. While the synthesis of the biphenyl (B1667301) core is established, the subsequent functionalization of the rings, particularly in a selective manner, presents a challenge. The directing group ability of the N,N-diethylamino group in electrophilic aromatic substitution on either phenyl ring is an area ripe for investigation.

Synthetic challenges primarily revolve around the selective and efficient introduction of the N,N-diethylamino group onto the 2-aminobiphenyl scaffold, or the construction of the biphenyl system with the amino group already in place. Direct N,N-diethylation of 2-aminobiphenyl could potentially lead to over-alkylation or side reactions, although methods developed for related anilines, such as reductive amination, could be adapted. acs.org

Advanced Computational Models for this compound Derivatives

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound and its derivatives. While specific computational studies on this exact molecule are not prominent in the literature, methodologies applied to similar structures can provide a roadmap for future research.

For instance, Density Functional Theory (DFT) calculations are routinely used to optimize molecular geometries and calculate quantum chemical parameters for complex organic molecules, including metal complexes of ligands containing aniline-like fragments. researchgate.net Such studies on this compound could elucidate its electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, providing insights into its reactivity in various chemical transformations.

Furthermore, inverse virtual screening (IVS) methodologies, which have been employed to identify potential biological targets for diverse libraries of organic compounds, could be applied to novel derivatives of this compound. acs.org This approach involves docking the compounds against a large panel of protein structures to predict potential binding affinities and guide the design of molecules with specific biological activities.

Computational ApproachPotential Application for this compound
Density Functional Theory (DFT)- Geometry optimization- Electronic structure analysis (HOMO/LUMO)- Prediction of reactivity indices
Molecular Dynamics (MD)- Conformational analysis- Study of solvent effects- Investigation of interactions with biomolecules
Inverse Virtual Screening (IVS)- Identification of potential protein targets- Guiding the design of bioactive derivatives

Potential Roles of this compound in Supramolecular Chemistry or Material Science (excluding specific applications)

The structural features of this compound suggest its potential as a building block in supramolecular chemistry and materials science. The biphenyl unit provides a rigid, aromatic platform capable of engaging in π-π stacking interactions, a fundamental driving force in the self-assembly of supramolecular architectures.

Derivatives of related compounds, such as N,N-diethyl-p-phenylenediamine, have been used to create Schiff base ligands that form metallogels. acs.org These gels are formed through a combination of metal-ligand coordination and non-covalent interactions like π-π stacking and hydrogen bonding. acs.org It is conceivable that appropriately functionalized this compound derivatives could act as ligands for the formation of novel metallogels or other supramolecular assemblies.

The field of supramolecular gels based on amino acid derivatives, particularly phenylalanine, highlights the importance of aromatic moieties and hydrogen bonding in creating self-assembled fibrillar networks. researchgate.netrsc.org By introducing functional groups capable of hydrogen bonding onto the this compound scaffold, it may be possible to design new low-molecular-weight gelators.

Strategies for Designing Novel this compound Based Chemical Entities

The design of new chemical entities based on the this compound scaffold can be approached from several angles, leveraging the existing knowledge of related compounds.

Q & A

Q. How can researchers synthesize and characterize N,N-diethyl-2-phenylaniline with high purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution of 2-phenylaniline with diethyl sulfate in the presence of a base (e.g., NaOH). Post-synthesis, purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize purity via HPLC (C18 column, methanol:water 70:30 mobile phase) and confirm structure using 1^1H/13^13C NMR (aromatic protons at δ 6.8–7.5 ppm, ethyl groups at δ 1.2–1.4 ppm) and FT-IR (C-N stretch at ~1350 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What analytical techniques are optimal for confirming the structural integrity of this compound in complex mixtures?

  • Methodological Answer : Use a combination of GC-MS (electron ionization mode) for volatile derivatives and LC-MS/MS for non-volatile matrices. For trace analysis, employ solid-phase extraction (SPE) followed by quantification via UV-Vis spectroscopy (λ~254 nm). Validate results against certified reference materials (CRMs) from pharmacopeial standards (e.g., USP guidelines for amine quantification) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation. Use desiccants (e.g., silica gel) to avoid moisture absorption. Handle in fume hoods with PPE: nitrile gloves, lab coats, and safety goggles. For spills, neutralize with activated carbon and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers assess the photostability of this compound under varying light conditions?

  • Methodological Answer : Expose samples to UV-Vis light (300–800 nm) in a controlled chamber and monitor degradation kinetics via HPLC. Use actinometry to quantify light intensity. Compare degradation products (e.g., N-deethylated derivatives) using LC-HRMS. For mechanistic insights, perform electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in catalytic systems?

  • Methodological Answer : Discrepancies in catalytic activity (e.g., ligand efficiency in cross-coupling reactions) may arise from trace impurities or solvent effects. Use ICP-MS to screen for metal contaminants and DFT calculations (e.g., Gaussian 16) to model electronic effects. Replicate experiments in rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and validate with in situ IR spectroscopy .

Q. How can the environmental fate of this compound be evaluated in aquatic systems?

  • Methodological Answer : Conduct OECD 301F biodegradability tests: incubate with activated sludge and monitor via TOC analysis. For ecotoxicity, use Daphnia magna acute toxicity assays (48-hr LC50_{50}). Analyze hydrolysis products at varying pH (3–10) using LC-QTOF-MS. Compare results with QSAR models (e.g., EPI Suite) to predict persistence and bioaccumulation .

Q. What protocols ensure accurate quantification of this compound in biological matrices during preclinical studies?

  • Methodological Answer : Extract from plasma/tissue using acetonitrile-protein precipitation. Derivatize with pentafluorobenzoyl chloride for enhanced GC-ECD sensitivity. Validate method per FDA guidelines (linearity: R2^2 > 0.99, LOD < 1 ng/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Document procedures per NIH preclinical reporting standards .

Key Considerations for Data Contradictions

  • Cross-Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural assignments .
  • Trace Impurities : Employ zone refining or preparative HPLC to isolate high-purity batches for critical studies .
  • Environmental Controls : Replicate experiments under controlled humidity/temperature to isolate variable impacts .

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